molecular formula C9H15NO B13168329 1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one

1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one

Cat. No.: B13168329
M. Wt: 153.22 g/mol
InChI Key: MSSUMLSQIGUSNS-UHFFFAOYSA-N
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Description

1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one is a nitrogen-containing enone derivative characterized by a pyrrolidine ring substituted with a methyl group at the 2-position and a but-3-en-1-one moiety.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(2-methylpyrrolidin-2-yl)but-3-en-1-one

InChI

InChI=1S/C9H15NO/c1-3-5-8(11)9(2)6-4-7-10-9/h3,10H,1,4-7H2,2H3

InChI Key

MSSUMLSQIGUSNS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)C(=O)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one typically involves the reaction of 2-methylpyrrolidine with but-3-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃ in 1n) deshield aromatic protons, shifting ¹H NMR peaks downfield compared to electron-donating groups (e.g., -CH₃ in 1o) .
  • The 4-fluorophenyl derivative () exhibits higher toxicity (H302) compared to trifluoromethyl-substituted analogs, suggesting substituent-dependent safety profiles.

Nitrogen-Containing Heterocyclic Derivatives

Compounds with nitrogenous rings attached to the enone system highlight structural versatility and bioactivity:

Compound Name Molecular Formula Key Features Biological Activity Source
2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) C₁₄H₁₈N₄O PARP inhibitor Anticancer (induces synthetic lethality in BRCA-deficient cells)
1-(Piperazin-1-yl)but-3-en-1-one trifluoroacetic acid C₁₀H₁₅F₃N₂O₃ Piperazine substituent Not specified; used in drug discovery
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one C₁₃H₁₃N₃O Quinoxaline-pyrrolidinone hybrid Antimicrobial activity (compound 5–7)

Key Observations :

  • The pyrrolidine ring in ABT-888 enhances target binding (PARP enzyme), demonstrating the importance of nitrogenous heterocycles in drug design .
  • Piperazine derivatives () are often utilized in medicinal chemistry due to their solubility and pharmacokinetic advantages, though specific data for 1-(piperazin-1-yl)but-3-en-1-one remain unexplored.

Biological Activity

1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its antiproliferative effects, neuroprotective capabilities, and potential applications in medicinal chemistry.

Chemical Structure and Properties

1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one is characterized by its unique pyrrolidine ring and an enone functional group, which contribute to its reactivity and biological activity. The compound's structure allows for various interactions with biological targets, influencing its efficacy in therapeutic applications.

Antiproliferative Activity

Recent studies have highlighted the compound's promising antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have shown significant activity in inhibiting cell proliferation in pancreatic (Panc-1), breast (MCF-7), and epithelial (A-549) cancer cell lines.

Table 1: Antiproliferative Activity of 1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one Derivatives

CompoundCell LineGI50 (nM)IC50 (nM)
3ePanc-12932
3bMCF-73140
3dA-54938N/A

Findings:

  • The derivative 3e exhibited the highest potency with a GI50 of 29 nM , outperforming the reference drug erlotinib (GI50 = 33 nM).
  • Compound 3b demonstrated effective inhibition against MCF-7 cells with an IC50 of 32 nM , indicating its potential as a therapeutic agent.

Neuroprotective Effects

In addition to antiproliferative activity, certain derivatives of 1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one have been investigated for their neuroprotective properties. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotection in Animal Models

A study involving animal models of neurodegeneration demonstrated that specific derivatives could significantly reduce neuronal loss and improve cognitive function. The mechanisms proposed include the modulation of apoptotic pathways and reduction of oxidative stress markers.

The biological activity of 1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one can be attributed to several mechanisms:

  • EGFR Inhibition : Some derivatives have shown to inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer progression.
  • Induction of Apoptosis : The compounds may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Activity : Neuroprotective effects are partly due to the antioxidant properties that mitigate oxidative damage in neuronal tissues.

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